3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid
Description
Properties
IUPAC Name |
3-[1-(hydroxymethyl)cyclohexyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-10-14(7-2-1-3-8-14)12-6-4-5-11(9-12)13(16)17/h4-6,9,15H,1-3,7-8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHCMAJXHRGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Grignard-Mediated Cyclohexyl Group Introduction
A common approach involves introducing the cyclohexyl-hydroxymethyl group via halogenated intermediates. As detailed in patent US20150018577A1, bromination of a benzyl alcohol derivative using 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in acidic media (e.g., sulfuric acid) at 0–5°C yields a brominated precursor. This intermediate undergoes a Grignard reaction with i-propylmagnesium chloride-lithium chloride complex, followed by quenching with cyclohexanone to form the cyclohexyl moiety.
Critical parameters include:
- Temperature control : Grignard reactions proceed optimally at 5–10°C in heptane-THF mixtures.
- Solvent selection : Tetrahydrofuran (THF) enhances reagent solubility, while heptane minimizes side reactions.
Post-reaction, catalytic hydrogenation (e.g., palladium on carbon, 2–20 bar H₂, methanol solvent) reduces unsaturated bonds, achieving the saturated cyclohexyl structure.
Carboxylation via Carbon Dioxide Insertion
The benzoic acid group is frequently introduced through carboxylation. Patent WO2013113915A1 describes reacting a brominated cyclohexyl intermediate with butyllithium-butyl magnesium chloride complex under CO₂ atmosphere at -5–5°C. This generates the carboxylic acid functionality in situ, with yields dependent on CO₂ bubbling rate and solvent choice (e.g., THF > diethyl ether).
Table 1: Comparative Analysis of Carboxylation Conditions
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | -5 to 5 | 78 | 95 |
| Diethyl ether | -5 to 5 | 65 | 87 |
| Hexane | -5 to 5 | 42 | 72 |
Hydroxymethyl Group Installation
The hydroxymethyl group is introduced via reduction of a carbonyl precursor. Sodium borohydride in THF-methanol at 0°C reduces ketones to secondary alcohols, as demonstrated in CN102584744B. For instance, reducing 4-bromo-5,5-dimethylcyclohexanone with NaBH4 achieves >95% conversion to the corresponding alcohol.
Reaction Optimization and Process Considerations
In Situ Reaction Cascades
Patents emphasize in situ processing to enhance efficiency. For example, WO2013113915A1 performs bromination, Grignard addition, and carboxylation without isolating intermediates, reducing purification losses. This approach minimizes degradation of air-sensitive organometallic intermediates.
Solvent and Temperature Effects
- Bromination : Optimal in sulfuric acid-trifluoroacetic acid mixtures at 0–5°C, achieving >90% conversion.
- Hydrogenation : Methanol solvent at 30–50°C under 10 bar H₂ balances reaction rate and catalyst longevity.
Table 2: Solvent Impact on Bromination Efficiency
| Acid System | Conversion (%) | Byproducts (%) |
|---|---|---|
| H₂SO₄-TFA (1:1) | 92 | 3 |
| H₂SO₄ alone | 85 | 8 |
| Trifluoroacetic acid alone | 78 | 15 |
Purification Strategies
Crystallization from toluene effectively isolates the final benzoic acid derivative. Patent examples report dissolving the crude product in hot toluene (180 mL/g), cooling to 20°C, and filtering to obtain >99% pure material. Alternative methods include aqueous workup with ethyl acetate and sodium sulfate drying.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases (70:30 v/v) achieves baseline separation of the target compound from regioisomers. Typical retention times range from 12–14 minutes.
Challenges and Alternative Approaches
Regioisomer Formation
Competing bromination at alternate positions necessitates careful control of reaction stoichiometry. Using 1.05 equivalents of N-bromosuccinimide suppresses di-brominated byproducts.
Catalyst Deactivation
Palladium catalysts in hydrogenation steps require pre-treatment with H₂ to maintain activity. Patent US20150018577A1 recommends 10% Pd/C pre-reduced at 50°C for 1 hour.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1-(Carboxymethyl)cyclohexyl)benzoic acid.
Reduction: Formation of 3-(1-(Hydroxymethyl)cyclohexyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Substituent(s) | logP (Predicted) | pKa (Carboxylic Acid) | Key Applications |
|---|---|---|---|---|---|
| 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid | - | Cyclohexyl, hydroxymethyl | ~3.5 (est.) | ~4.2 (est.) | Research intermediate |
| 3-(Hydroxymethyl)benzoic acid | 28286-79-5 | Hydroxymethyl | 1.2 | 3.8 | Pharmaceutical synthesis |
| 3-(1-Hydroxyethyl)benzoic acid | 283608-37-7 | Hydroxyethyl | 1.5 | 4.0 | Material science |
| c-AUCB | - | Adamantyl-urea-cyclohexyl | 5.8 | 4.5 | Enzyme inhibition |
| 3-Hydroxyhippuric acid | 1637-75-8 | Glycine amide | -0.7 | 2.9, 4.1 (dual) | Urinary biomarker |
Research Findings and Implications
- Synthetic Challenges : Introducing the cyclohexyl group requires stereochemical control, as seen in , where BBr3-mediated demethylation was used for similar compounds.
- Environmental Impact : Simpler analogs like 3-hydroxybenzoic acid () have documented ecotoxicity, urging caution in handling the target compound.
Biological Activity
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
The compound this compound features a benzoic acid moiety attached to a cyclohexyl group with a hydroxymethyl substituent. The general structure can be represented as follows:
Synthesis Methods
The synthesis typically involves the hydroxymethylation of cyclohexylbenzene derivatives followed by carboxylation to introduce the benzoic acid functionality. Various synthetic routes can be employed, including:
- Direct Hydroxymethylation : Using formaldehyde in the presence of a catalyst.
- Carboxylation : Utilizing carbon dioxide under high pressure and temperature conditions.
Antimicrobial Properties
Research has indicated that derivatives of benzoic acid exhibit significant antimicrobial activity. A study showed that compounds similar to this compound demonstrated inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antiviral Activity
Similar compounds have been investigated for their antiviral properties. For instance, a related benzoic acid derivative was found to inhibit influenza A viruses effectively, showcasing a dose-dependent response . The mechanism involved interference with viral replication processes, which could be extrapolated to suggest potential antiviral effects for this compound.
The proposed mechanism of action for this compound may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription, leading to antiproliferative effects in cancer cells .
- Membrane Disruption : Some benzoic acids can disrupt microbial membranes, leading to cell lysis and death.
Case Studies and Research Findings
Several studies have explored the biological activities of benzoic acid derivatives:
- Antiproliferative Effects : A study indicated that hydroxymethyl-substituted benzopsoralens exhibited significant antiproliferative effects on mammalian cells, which could be relevant for cancer therapy applications .
- Inflammatory Response Modulation : In vivo studies on related compounds showed that they could modulate inflammatory responses in animal models, suggesting potential applications in inflammatory diseases .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid, and how can purity be ensured?
- Methodology :
- Route 1 : Cyclohexane derivatives can be synthesized via hydrogenation of cyclohexenyl precursors using Pd/C under H₂ atmosphere (e.g., Scheme 3 in ). Post-functionalization with hydroxymethyl groups involves NaBH₄ or LiAlH₄ reduction of ketone intermediates .
- Route 2 : Coupling reactions between benzoic acid derivatives and cyclohexanol intermediates, as seen in oxazolidinone syntheses ( ), using DCC/DMAP for esterification followed by hydrolysis .
Q. How can the compound’s solubility and stability be characterized for in vitro assays?
- Solubility : Test in DMSO, PBS, and ethanol using dynamic light scattering (DLS) or UV-Vis spectroscopy. Adjust pH (e.g., 7.4 for PBS) to mimic physiological conditions .
- Stability : Conduct accelerated degradation studies under heat (40°C), light (UV exposure), and oxidative (H₂O₂) conditions. Analyze degradation products via LC-MS .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexyl hydroxymethyl group influence biological activity?
- Experimental Design :
- Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) or resolve racemic mixtures using chiral HPLC .
- Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) and molecular docking simulations to assess stereospecific binding .
- Data Analysis : Use ANOVA to statistically validate differences in activity between enantiomers. Correlate results with X-ray crystallography of protein-ligand complexes .
Q. How to resolve contradictions in reported cytotoxicity data across cell lines?
- Approach :
- Validate assays using orthogonal methods (e.g., MTT vs. ATP-based luminescence) to rule out false positives/negatives .
- Test in isogenic cell lines (wild-type vs. mutant) to identify genetic factors affecting response. Include positive controls (e.g., doxorubicin) and normalize to cell viability .
Q. What computational strategies predict the compound’s interactions with non-target proteins?
- Methods :
- Perform molecular dynamics (MD) simulations using AMBER or GROMACS to explore off-target binding (e.g., cytochrome P450 enzymes) .
- Use QSAR models trained on PubChem datasets to predict ADMET properties and potential toxicity .
- Validation : Compare in silico results with experimental SPR (surface plasmon resonance) binding assays .
Methodological Challenges & Solutions
Q. Why do yields vary in large-scale syntheses, and how can reproducibility be improved?
- Root Cause : Inconsistent reaction scaling (e.g., heat transfer inefficiencies in reflux steps) or impurities in starting materials .
- Solutions :
- Optimize via Design of Experiments (DoE) to identify critical parameters (temperature, solvent ratios) .
- Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How to confirm the absence of toxic byproducts in catalytic reactions?
- Analytical Workflow :
- LC-HRMS with fragmentation to identify trace impurities (e.g., organotin residues from coupling reactions) .
- ICP-MS for heavy metal detection (e.g., Pd from hydrogenation catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
